(S)-Modafinil-d10 Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Modafinil-d10 Carboxylate is a deuterated derivative of (S)-Modafinil, a compound known for its wakefulness-promoting properties The addition of deuterium atoms enhances the stability and metabolic profile of the compound, making it a valuable subject for scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Modafinil-d10 Carboxylate typically involves the introduction of deuterium atoms into the (S)-Modafinil molecule. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to achieve selective deuteration.
Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce various deuterated analogs.
Wissenschaftliche Forschungsanwendungen
(S)-Modafinil-d10 Carboxylate has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating sleep disorders and cognitive impairments.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (S)-Modafinil-d10 Carboxylate involves its interaction with various molecular targets, including:
Dopamine Transporter: Inhibits the reuptake of dopamine, leading to increased dopamine levels in the brain.
Histamine Receptors: Modulates histamine release, contributing to its wakefulness-promoting effects.
Orexin System: Influences the orexinergic system, which plays a role in regulating sleep-wake cycles.
Vergleich Mit ähnlichen Verbindungen
(S)-Modafinil: The non-deuterated parent compound with similar pharmacological properties.
Armodafinil: Another enantiomer of modafinil with a slightly different pharmacokinetic profile.
Adrafinil: A prodrug of modafinil that is metabolized into modafinil in the body.
Uniqueness: (S)-Modafinil-d10 Carboxylate is unique due to its enhanced stability and metabolic profile, which can lead to improved efficacy and reduced side effects compared to its non-deuterated counterparts. The presence of deuterium atoms also makes it a valuable tool in scientific research, particularly in studies involving isotope labeling and metabolic tracing.
Eigenschaften
CAS-Nummer |
1329509-51-4 |
---|---|
Molekularformel |
C15H14O3S |
Molekulargewicht |
284.395 |
IUPAC-Name |
2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChI-Schlüssel |
QARQPIWTMBRJFX-RHQRRTOZSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Synonyme |
2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; _x000B_(S)-(-)-Modafinil Acid-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.